![molecular formula C19H22N2O4S B2806304 4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-12-9](/img/structure/B2806304.png)
4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tert-butyl group, which is a common substituent in organic chemistry . It also contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
- Synthetic Approaches for Related Compounds : The synthesis and applications of related heterocyclic compounds, such as benzothiazoles, quinoxalines, and benzodiazepines, have been extensively studied. These compounds are synthesized from o-phenylenediamines and have found applications ranging from materials science to pharmaceuticals due to their diverse chemical properties and biological activities (Ibrahim, 2011).
Environmental and Toxicological Research
- Parabens in Aquatic Environments : Research on parabens, which share a phenolic structure similar to that in the inquiry, suggests their widespread presence in aquatic environments and potential as weak endocrine disruptors. This research underscores the importance of understanding the environmental fate and behavior of chemically related compounds (Haman et al., 2015).
Biodegradation and Environmental Fate
- Degradation Processes of Pharmaceuticals : Studies on the degradation of pharmaceutical compounds, such as nitisinone, have employed LC-MS/MS to understand their stability under various conditions and identify degradation products. This type of research is crucial for assessing the environmental and health impacts of synthetic compounds (Barchańska et al., 2019).
Antioxidant Activity and Analytical Methods
- Analytical Methods for Antioxidant Activity : The evaluation of antioxidant capacity is a key area of research in food science, pharmaceuticals, and chemistry. Various methods, including ABTS and DPPH assays, are used to determine the antioxidant activity of compounds, highlighting the importance of these assays in understanding the health benefits and chemical properties of compounds (Munteanu & Apetrei, 2021).
Wirkmechanismus
Mode of Action
The exact mode of action of the compound is currently unknown. Given its complex structure, it is likely that the compound interacts with its targets in a multifaceted manner, potentially involving multiple binding sites or conformational changes .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. The specific pathways and their downstream effects are currently unknown .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect the compound are currently unknown .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-19(2,3)13-4-7-15(8-5-13)26(23,24)21-14-6-9-17-16(12-14)18(22)20-10-11-25-17/h4-9,12,21H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUIBKZXNNSAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
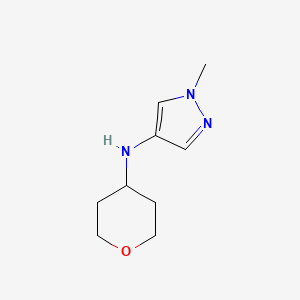

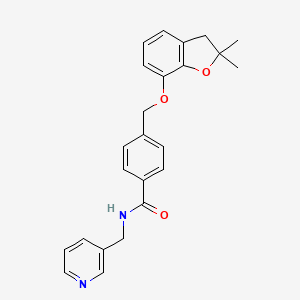
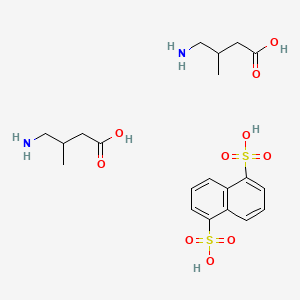
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)
![3-(Difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2806230.png)
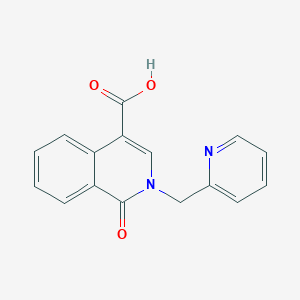

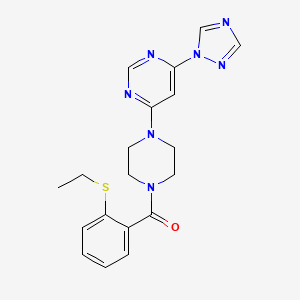
![3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2806238.png)
![(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2806239.png)
![6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2806240.png)

